2-Bromo-2'-cyanobenzophenone

Descripción general

Descripción

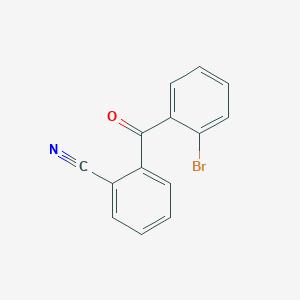

2-Bromo-2’-cyanobenzophenone is an organic compound with the molecular formula C14H8BrNO It is a derivative of benzophenone, where a bromine atom is substituted at the 2-position and a cyano group at the 2’-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-2’-cyanobenzophenone can be synthesized through several methods. One common approach involves the bromination of 2’-cyanobenzophenone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods

Industrial production of 2-Bromo-2’-cyanobenzophenone may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-2’-cyanobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of substituted benzophenone derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of oxidized benzophenone derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Intermediates in Pharmaceutical Development

- 2-Bromo-2'-cyanobenzophenone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer treatment. Its structure allows for modifications that enhance biological activity against specific targets within cancer cells .

Dyes and Pigments

- The compound is also utilized in the production of dyes and pigments due to its ability to impart vibrant colors. This application is particularly relevant in textiles and plastics, where color fastness and stability are critical .

Material Science

Polymer Development

- In material science, this compound is explored for its potential use in developing advanced polymers. These polymers exhibit unique thermal and optical properties, making them suitable for applications in electronics and photonics .

Nanocomposites

- Recent studies have indicated that incorporating this compound into nanocomposites can enhance their mechanical properties and thermal stability, which is crucial for high-performance materials used in various industrial applications .

Analytical Chemistry

Detection Methods

- The compound is employed in analytical chemistry for the detection and quantification of other substances. Its reactivity allows it to be used as a probe or marker in various analytical techniques, providing reliable tools for quality control .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives showed significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell proliferation .

Case Study 2: Polymer Composites

Research focused on the incorporation of this compound into polymer matrices demonstrated enhanced thermal stability and mechanical strength. These findings suggest that this compound can play a crucial role in developing next-generation materials for automotive and aerospace applications .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical Development | Anticancer agents | Targeted therapy with minimal side effects |

| Dyes and Pigments | Colorants for textiles | Vibrant colors with good fastness |

| Material Science | Polymer composites | Enhanced mechanical properties |

| Analytical Chemistry | Detection probes | Reliable quality control methods |

Mecanismo De Acción

The mechanism of action of 2-Bromo-2’-cyanobenzophenone involves its interaction with molecular targets through its functional groups. The bromine atom and cyano group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4’-cyanobenzophenone

- 2-Bromo-2’-methoxybenzophenone

- 2-Bromo-2’-nitrobenzophenone

Uniqueness

2-Bromo-2’-cyanobenzophenone is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and properties.

Actividad Biológica

2-Bromo-2'-cyanobenzophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a bromine atom and a cyano group attached to a benzophenone structure. This unique combination of functional groups contributes to its chemical reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzophenones, including 2-bromo derivatives, possess significant antibacterial properties against various strains such as Staphylococcus aureus and Klebsiella pneumoniae .

- Anticancer Potential : The compound's structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against human cancer cell lines like HeLa and MCF-7 .

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could be explored for drug development targeting diseases influenced by these enzymes.

The biological activity of this compound can be attributed to its ability to form complexes with biomolecules, impacting various cellular pathways. The bromine atom can engage in electrophilic interactions, while the cyano group may facilitate nucleophilic attacks on target molecules.

Case Studies and Research Findings

- Anticancer Studies : A study investigating the cytotoxic effects of benzophenone derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines. For example: These findings suggest that modifications to the benzophenone structure can enhance anticancer activity.

- Antimicrobial Activity : Research has demonstrated that certain benzophenone derivatives show potent antimicrobial effects. For instance, compounds with similar structures were effective against both Gram-positive and Gram-negative bacterial strains .

Data Summary Table

| Biological Activity | Effectiveness (IC50) | Target Cell Line/Organism |

|---|---|---|

| Anticancer | 8.47 - 9.22 µM | HeLa, MCF-7 |

| Antibacterial | Varies | Staphylococcus aureus, Klebsiella pneumoniae |

Propiedades

IUPAC Name |

2-(2-bromobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO/c15-13-8-4-3-7-12(13)14(17)11-6-2-1-5-10(11)9-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMDLDMVUHKNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641437 | |

| Record name | 2-(2-Bromobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-83-2 | |

| Record name | 2-(2-Bromobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.